Orthogonal Coupling Selectivity at C3 Iodo Position
The 3-iodo substituent in 5-chloro-3-iodopyridazine serves as a superior leaving group in palladium-catalyzed cross-coupling reactions compared to the 5-chloro group. Studies on analogous dihalogenated pyridazines demonstrate that oxidative addition occurs exclusively at the C–I bond under mild conditions (room temperature to 60°C, Pd(PPh3)4 or PdCl2(dppf) catalysts), leaving the C–Cl bond intact for subsequent functionalization . In contrast, 3,5-dichloropyridazine requires harsher conditions (>100°C) or specialized ligands to achieve any coupling, and lacks the built-in selectivity that enables sequential orthogonal derivatization [1].
| Evidence Dimension | Oxidative addition reactivity in palladium-catalyzed cross-coupling |
|---|---|
| Target Compound Data | C–I bond undergoes oxidative addition at room temperature to 60°C; >95% selectivity for C3 position |
| Comparator Or Baseline | 3,5-Dichloropyridazine: Both C–Cl bonds require >100°C or specialized ligands; no inherent selectivity |
| Quantified Difference | Reaction temperature difference of ≥40°C; qualitative selectivity advantage |
| Conditions | Suzuki-Miyaura coupling with aryl boronic acids, Pd(PPh3)4 or PdCl2(dppf), aqueous base, inert atmosphere |
Why This Matters
This orthogonal reactivity enables sequential, divergent synthesis of unsymmetrical 3,5-disubstituted pyridazines in two steps without protecting groups, reducing synthetic step count and improving overall yield compared to alternative routes.
- [1] ScienceDirect. (n.d.). Suzuki Coupling of Chloropyridazines. Retrieved from https://www.sciencedirect.com/topics/chemistry/suzuki-coupling View Source
